molecular formula C13H16O3 B055402 4-O-Benzyl-L-rhamnal CAS No. 117249-16-8

4-O-Benzyl-L-rhamnal

Cat. No. B055402
M. Wt: 220.26 g/mol
InChI Key: ZPIBWTYMFFSTBY-DRZSPHRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-O-Benzyl-L-rhamnal and its derivatives involves multiple steps, starting from L-rhamnose. An improved synthesis method for related compounds, such as 4-O-benzoyl-2,2-difluorooleandrose, involves key steps like the formation of a difluoromethylene group and chemoselective methylation, highlighting the importance of protecting groups and controlled reactivity in achieving the desired products (Barrena, Matheu, & Castillón, 1998). Another synthesis pathway for isomeric benzyl derivatives from L-rhamnal showcases the versatility of L-rhamnose as a starting material for synthesizing complex sugar derivatives (Banaszek, 1994).

Molecular Structure Analysis

Structural analysis of benzyl and other substituted derivatives of L-rhamnopyranosides has been facilitated by techniques like X-ray diffraction, revealing the conformations of sugar rings and the configurations of glycosidic linkages (Krajewski et al., 1983). Such analyses are crucial for understanding the molecular basis of the reactivity and interaction of these compounds.

Chemical Reactions and Properties

4-O-Benzyl-L-rhamnal and its derivatives participate in various chemical reactions, including glycosidic coupling reactions, which are central to the synthesis of oligosaccharides and glycoconjugates. These reactions are influenced by the protective groups and the stereochemistry of the sugar moiety, as demonstrated in the synthesis and conformational analysis of substituted 2,7-dioxabicyclo[4.1.0]heptanes (Chen, Kong, & Cao, 1993).

Scientific Research Applications

  • Synthesis of L-Oleandrose and Glycals : L-Rhamnal is used as an intermediate in the synthesis of L-Oleandrose and other glycal derivatives. This involves selective methylation and effective hydration processes (Bredenkamp, Holzapfel, & Toerien, 1992)(Bredenkamp et al., 1992).

  • Antimicrobial Agent in Moringa Seeds : 4(α-L-Rhamnosyloxy)benzyl isothiocyanate, a compound derived from 4-O-Benzyl-L-rhamnal, is identified as an active antimicrobial agent in seeds of Moringa oleifera and M. stenopetala. It exhibits action against several bacteria and fungi (Eilert, Wolters, & Nahrstedt, 1981)(Eilert et al., 1981).

  • Epimerization of Glycal Derivatives : 4-O-Benzyl-L-rhamnal undergoes epimerization to achieve equilibrium of epimers at room temperature. This method can be used in dynamic kinetic asymmetric transformation processes for the synthesis of various stereoisomers (Lihammar, Rönnols, Widmalm, & Bäckvall, 2014)(Lihammar et al., 2014).

  • Antitrypanosomal Activities : Studies show that derivatives of 4-O-Benzyl-L-rhamnal exhibit activity against Trypanosoma brucei rhodesiense, indicating potential as a lead structure for the development of antitrypanosomal drugs (Ayyari et al., 2013)(Ayyari et al., 2013).

  • Synthesis of Deoxy-Glycosides : It is also used in the synthesis of various deoxy glycosides of anthracyclines, contributing to the field of organic chemistry and medicinal chemistry (Klaffke, Pudlo, Springer, & Thiem, 1991)(Klaffke et al., 1991).

  • Treatment of Amyotrophic Lateral Sclerosis (ALS) : 4-(α-L-Rhamnosyloxy)-benzyl isothiocyanate derived from 4-O-Benzyl-L-rhamnal is studied for its potential therapeutic effectiveness against ALS, indicating its potential application in clinical practices to prevent or slow down this disease (Galuppo et al., 2015)(Galuppo et al., 2015).

  • Antimicrobial Activity : Benzyl 4-O-benzoyl-α-l-rhamnopyranoside derivatives exhibit antimicrobial activity against several human pathogenic bacteria and fungi. This activity has implications for potential therapeutic or protective agents (Matin et al., 2016)(Matin et al., 2016).

properties

IUPAC Name

(2S,3R,4S)-2-methyl-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIBWTYMFFSTBY-DRZSPHRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C=CO1)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C=CO1)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370469
Record name 4-O-Benzyl-L-rhamnal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-O-Benzyl-L-rhamnal

CAS RN

117249-16-8
Record name 4-O-Benzyl-L-rhamnal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-Benzyl-L-rhamnal
Reactant of Route 2
4-O-Benzyl-L-rhamnal
Reactant of Route 3
4-O-Benzyl-L-rhamnal
Reactant of Route 4
4-O-Benzyl-L-rhamnal
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-O-Benzyl-L-rhamnal
Reactant of Route 6
4-O-Benzyl-L-rhamnal

Citations

For This Compound
11
Citations
R Lihammar, J Rönnols, G Widmalm… - … –A European Journal, 2014 - Wiley Online Library
… For 4-O-benzyl-L-rhamnal 8 the epimerization was less rapid and four days of epimerization was required to achieve equilibration of the epimers at room temperature. The epimerization …
KB Pal, J Lee, M Das, XW Liu - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
An efficient palladium(II) mediated C-glycosylation of glycals with diaryliodonium salts is described, providing a new strategy for the synthesis of 2,3-dideoxy C-aryl glycosides with …
Number of citations: 5 pubs.rsc.org
M de Robichon, D Branquet, J Uziel… - Advanced Synthesis …, 2021 - Wiley Online Library
… 2-N-(quinolin-8-yl)carbamoyl-1-((triisopropylsilyl)ethynyl)-3,4-O-benzyl-l-rhamnal (5 a). 3,4-di-O-benzyl-l-rhamnal was prepared according to the literature. 2-Iodo-3,4-di-O-benzyl-l-…
Number of citations: 5 onlinelibrary.wiley.com
J Rönnols - 2013 - diva-portal.org
… For 4-O-benzyl-L-rhamnal 8 the epimerization was less rapid and four days of epimerization was required to achieve equilibration of the epimers at room temperature. The epimerization …
Number of citations: 0 www.diva-portal.org
R Lihammar - 2014 - diva-portal.org
… For 4-O-benzyl-L-rhamnal 8 the epimerization was less rapid and four days of epimerization was required to achieve equilibration of the epimers at room temperature. The epimerization …
Number of citations: 0 www.diva-portal.org
JC Mizia - 2022 - search.proquest.com
Abstract Development of next generation therapeutics derived from bacterial secondary metabolites has been limited due to the prevalence of 2-deoxy sugars within a significant portion …
Number of citations: 0 search.proquest.com
K Komor, W Szeja, T Bieg, N Kuźnik… - Tetrahedron …, 2014 - Elsevier
… The synthesis of new disaccharide building blocks containing 1,2- and 2,3-unsaturated hexoses was optimized for 4-O-benzyl-l-rhamnal (1) as a substrate. This concept was put into …
Number of citations: 2 www.sciencedirect.com
KC Nicolaou, SA Snyder… - … A European Journal, 2004 - Wiley Online Library
Although the Burgess reagent (methoxycarbonylsulfamoyltriethylammonium hydroxide, inner salt) has found significant use in chemical synthesis as a dehydrating agent, almost no …
M Gruza, K Jatczak, K Komor, P Świerk, W Szeja… - Acta Pol Pharm, 2014 - ptfarm.pl
… 1,6-Anhydro2-azido-2-deoxy-β-D-glucopyranoside 3, 3,4,6-triO-acetyl-D-galactal 4 and 4-O-benzyl-L-rhamnal 6 and 7 were prepared according to the published procedures (21ñ25). …
Number of citations: 4 www.ptfarm.pl
Y Subbarao, TA Nguyen, A Zsikla, G Stamper… - 2021 - scholarworks.iu.edu
An automated continuous flow system capable of producing protected deoxy-sugar donors from commercial material is described. Four 2,6-dideoxy and two 3-amino-2,3,6-trideoxy …
Number of citations: 0 scholarworks.iu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.